![molecular formula C20H13Cl2F3N2O2 B2862528 N-(2,4-Dichlorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338782-19-7](/img/structure/B2862528.png)
N-(2,4-Dichlorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
N-(2,4-Dichlorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C20H13Cl2F3N2O2 and its molecular weight is 441.23. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
This compound has been synthesized and evaluated for its potential anticonvulsant activity. The research aimed to determine its affinity to GABAergic biotargets and estimate its anticonvulsant activity using a PTZ-induced seizures model in mice . Although the synthesized substances did not show significant anticonvulsant activity, two compounds demonstrated a tendency towards activity, reducing mortality by 17% compared to control .
Weight-Loss Efficacy
Another derivative of this compound was discovered to be a novel peripherally restricted cannabinoid-1 receptor antagonist. It showed significant weight-loss efficacy in diet-induced obese mice . This suggests its potential application in treating obesity and related metabolic syndromes.
Molecular Docking Studies
The compound’s derivatives have been used in molecular docking studies to predict activity in vivo. These studies help in understanding the compound’s interaction with biological targets and its potential therapeutic effects .
Synthesis of Bioisosteres
Extensive synthetic efforts have led to the generation of structurally diverse bioisosteres by derivatizing the C-4 alkyl chain on the pyrazole ring of the compound with different electronegative groups . This application is crucial for developing new drugs with similar therapeutic effects but improved safety profiles.
Off-Target Profile Analysis
The compound has been subjected to off-target and patch-clamp assays to ensure a clean profile for further development purposes . This is important for drug development to minimize unintended effects on non-target biological pathways.
Structural and Conformational Analysis
Structural research has been carried out on derivatives of this compound to understand their conformation and stability, which is essential for predicting their behavior in biological systems .
Mechanism of Action
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N2O2/c21-14-7-8-17(16(22)10-14)26-18(28)15-2-1-9-27(19(15)29)11-12-3-5-13(6-4-12)20(23,24)25/h1-10H,11H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXFUYRPCWJSEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dichlorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.